4-Chloro-2-{[(4-methylphenyl)amino]methyl}phenol
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Overview
Description
4-Chloro-2-((p-tolylamino)methyl)phenol is an organic compound with the molecular formula C14H14ClNO It is a derivative of phenol, where the hydroxyl group is substituted with a 4-chloro group and a p-tolylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((p-tolylamino)methyl)phenol typically involves the nucleophilic aromatic substitution reaction. This reaction is facilitated by the presence of electron-withdrawing groups, such as the chloro group, which makes the aromatic ring more susceptible to nucleophilic attack . The reaction conditions often include the use of strong bases and solvents like acetone or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2-((p-tolylamino)methyl)phenol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((p-tolylamino)methyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic aromatic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Strong bases like sodium hydroxide (NaOH) and solvents like DMSO are typically employed.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-2-((p-tolylamino)methyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-2-((p-tolylamino)methyl)phenol involves its interaction with specific molecular targets. The chloro group and the p-tolylamino methyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in nucleophilic and electrophilic interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-((p-Tolylamino)methyl)phenol: Similar structure but lacks the chloro group.
(E)-2-((p-Tolylimino)methyl)phenol: Contains an imino group instead of an amino group
Uniqueness
4-Chloro-2-((p-tolylamino)methyl)phenol is unique due to the presence of both the chloro and p-tolylamino methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C14H14ClNO |
---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
4-chloro-2-[(4-methylanilino)methyl]phenol |
InChI |
InChI=1S/C14H14ClNO/c1-10-2-5-13(6-3-10)16-9-11-8-12(15)4-7-14(11)17/h2-8,16-17H,9H2,1H3 |
InChI Key |
DRDMVHBANUKDEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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